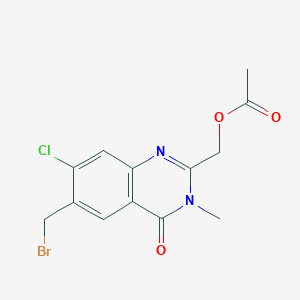

(6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate

説明

(6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate is a halogenated quinazolinone derivative characterized by a bromomethyl group at position 6, a chlorine substituent at position 7, and an acetylated methyl group at position 2. The bromomethyl and chloro groups enhance its reactivity, making it a candidate for further functionalization in drug development pipelines.

特性

IUPAC Name |

[6-(bromomethyl)-7-chloro-3-methyl-4-oxoquinazolin-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClN2O3/c1-7(18)20-6-12-16-11-4-10(15)8(5-14)3-9(11)13(19)17(12)2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOBIHWREXAQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CBr)C(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143701 | |

| Record name | 2-[(Acetyloxy)methyl]-6-(bromomethyl)-7-chloro-3-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289686-86-8 | |

| Record name | 2-[(Acetyloxy)methyl]-6-(bromomethyl)-7-chloro-3-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289686-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Acetyloxy)methyl]-6-(bromomethyl)-7-chloro-3-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multiple steps:

-

Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

-

Introduction of the Bromomethyl Group: : The bromomethyl group is introduced via bromination of a methyl group attached to the quinazolinone core. This step often requires the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

-

Chlorination: : The chloro substituent is typically introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Acetylation: : The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

-

Oxidation and Reduction: : The compound can participate in oxidation-reduction reactions, particularly involving the quinazolinone core. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

-

Hydrolysis: : The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.

Oxidation: Oxidized derivatives of the quinazolinone core.

Reduction: Reduced forms of the carbonyl group, yielding alcohols.

Hydrolysis: The corresponding alcohol from the acetate ester.

科学的研究の応用

Antitumor Activity

The compound is being investigated for its antitumor properties. It has been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), a crucial enzyme in the NAD+ biosynthesis pathway, which is often upregulated in cancer cells. In vitro studies have demonstrated that derivatives of this compound exhibit subnanomolar inhibition of Nampt, suggesting that it could serve as a potent anticancer agent .

Case Study:

A study explored the synthesis of various analogues of the compound, leading to the identification of several derivatives with enhanced potency against cancer cell lines. These compounds displayed low nanomolar cytotoxicity and induced cell-cycle arrest, indicating their potential as therapeutic agents against tumors resistant to conventional treatments .

Neurodegenerative Disorders

Research indicates that (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate may also play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Case Study:

In preclinical models, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it could mitigate neuronal apoptosis and promote cell survival through modulation of signaling pathways involved in neuroinflammation .

Synthesis and Derivatives

The synthesis of (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate involves several steps, including bromination and acetylation processes. Researchers are also exploring various derivatives to improve solubility and bioavailability for enhanced therapeutic efficacy .

作用機序

The mechanism by which (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate exerts its effects is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with microbial enzymes, leading to antimicrobial effects.

類似化合物との比較

Structural Analogues and Functional Group Variations

Quinazolinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key structural analogues:

Table 1: Structural and Functional Comparison

The target compound’s bromomethyl group distinguishes it from simpler bromo- or chloro-substituted quinazolinones, offering enhanced electrophilicity for nucleophilic substitution reactions. Its acetylated methyl group at position 2 may improve metabolic stability compared to hydroxylated analogues .

Bioactivity and Mechanism of Action

- Anticancer Activity: 7-Chloro-3-methyl-4-oxoquinazoline induces ferroptosis in oral squamous cell carcinoma (OSCC) by disrupting redox homeostasis . The bromomethyl group in the target compound may enhance alkylation-mediated DNA damage.

- Antibacterial Activity : 6-Bromoquinazolin-4(3H)-one shows efficacy against Staphylococcus aureus, likely via inhibition of bacterial topoisomerases . The acetate group in the target compound may modulate membrane permeability.

Table 3: Bioactivity Data (Representative Studies)

生物活性

(6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate, a compound with the CAS number 289686-86-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core structure, which is known for various pharmacological properties. The molecular formula is , with a molecular weight of approximately 327.65 g/mol. Its structure includes a bromomethyl group and a chloro substituent that are critical for its biological activity.

Antitumor Activity

Research indicates that compounds within the quinazolinone class exhibit significant antitumor properties. For instance, derivatives of quinazolinones have shown inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds achieved subnanomolar inhibition of nicotinamide phosphoribosyltransferase (Nampt), a target linked to cancer metabolism .

Antimicrobial Properties

The compound's structural analogs have been evaluated for their antimicrobial effects, particularly against Mycobacterium tuberculosis. In vitro studies have shown that modifications to the quinazolinone core can enhance activity against this pathogen. For example, certain derivatives exhibited minimal inhibitory concentrations (MIC) in the low micromolar range .

Neuroprotective Effects

There is emerging evidence that (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate may possess neuroprotective properties. Preliminary studies suggest it could be beneficial in treating neurodegenerative disorders by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Key findings include:

- Bromomethyl Group : Enhances cytotoxicity and selectivity towards cancer cells.

- Chloro Substituent : Influences solubility and bioavailability.

- Methylation at Position 3 : Increases potency against specific cancer cell lines.

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| CB30865 | Antitumor | 2.8 | |

| Compound 26 | Antimycobacterial | <1.0 | |

| Compound X | Neuroprotective | N/A |

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various quinazolinone derivatives against breast cancer cell lines, (6-(Bromomethyl)-7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl acetate demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial properties of this compound against M. tuberculosis. Results indicated that specific structural modifications led to enhanced potency, with some derivatives showing MIC values as low as 0.5 μM, highlighting the compound's potential as a lead for developing new antimycobacterial agents.

Q & A

Q. How can the purity and stability of this compound be optimized during synthesis?

Methodological Answer:

- Synthesis Optimization: Use anhydrous conditions (e.g., DMF with K₂CO₃) to minimize hydrolysis of the bromomethyl group, as demonstrated in analogous quinazoline syntheses . Monitor reaction progress via TLC or HPLC, referencing retention times from similar compounds (e.g., methyl coumalate derivatives) .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended, followed by recrystallization in ethanol to achieve >95% purity. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) should be conducted to assess degradation rates .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Combine ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~4.3 ppm for acetate) with FTIR (C=O stretch at ~1700 cm⁻¹ for the oxo group). Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) is effective, as applied to structurally related esters .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Studies: Design Suzuki-Miyaura or Ullmann coupling experiments using palladium catalysts (e.g., Pd(PPh₃)₄) to test substitution patterns. Compare reaction yields with/without the bromomethyl group. Kinetic studies (e.g., monitoring via ¹H NMR) can differentiate between SN2 and radical pathways .

- Contradiction Resolution: If low yields occur, investigate steric hindrance from the adjacent chloro and methyl groups using computational modeling (DFT calculations for transition-state analysis) .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Experimental Design: Synthesize derivatives with systematic substitutions (e.g., replacing bromomethyl with iodomethyl or hydrogen). Use standardized bioassays (e.g., enzyme inhibition assays) to isolate electronic vs. steric effects.

- Data Normalization: Apply multivariate analysis (e.g., PCA) to account for batch-to-batch variability in purity or solvent residues, as seen in analogous quinazoline studies .

Q. How can environmental persistence or toxicity of this compound be evaluated?

Methodological Answer:

- Environmental Fate Studies: Follow protocols from Project INCHEMBIOL :

- Abiotic Degradation: Test hydrolysis rates at pH 4–9, monitoring via LC-MS for breakdown products (e.g., free quinazolinone).

- Biotic Degradation: Use soil microcosms or activated sludge systems to assess microbial mineralization (measure CO₂ evolution).

- Ecotoxicology: Conduct acute toxicity assays on Daphnia magna or Vibrio fischeri, comparing EC₅₀ values with structurally related brominated compounds .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Root-Cause Investigation: Compare synthetic routes (e.g., solvent purity in vs. ). For spectral mismatches, verify instrument calibration (e.g., NMR shimming, HRMS resolution) and sample preparation (e.g., deuterated solvent choice) .

- Case Example: If the observed mp differs from literature (e.g., 72°C vs. 61–63°C in ), perform DSC to confirm polymorphism or hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。